molecular formula C10H14N2O B1284581 3-amino-N-ethyl-2-methylbenzamide CAS No. 926198-75-6

3-amino-N-ethyl-2-methylbenzamide

Cat. No.: B1284581
CAS No.: 926198-75-6
M. Wt: 178.23 g/mol
InChI Key: OEVFAXWZLAMAOR-UHFFFAOYSA-N
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Description

3-amino-N-ethyl-2-methylbenzamide is an organic compound with the molecular formula C10H14N2O. It is a derivative of benzamide, characterized by the presence of an amino group at the third position, an ethyl group at the nitrogen atom, and a methyl group at the second position of the benzene ring. This compound is typically found in a powdered form at room temperature and has various applications in scientific research and industrial processes.

Scientific Research Applications

3-amino-N-ethyl-2-methylbenzamide has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheets for “3-amino-N-ethyl-2-methylbenzamide” can be found online . These documents provide important information about the potential hazards, safe handling practices, and emergency procedures related to this compound.

Future Directions

One potential future direction for “3-amino-N-ethyl-2-methylbenzamide” is its use in the synthesis of metal-organic frameworks (MOFs). MOFs synthesized in DEET, a compound structurally similar to “this compound”, have been shown to have potential applications in drug delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-ethyl-2-methylbenzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines. For instance, the reaction between 3-amino-2-methylbenzoic acid and ethylamine under appropriate conditions can yield the desired compound. The reaction is typically carried out in the presence of a catalyst, such as diatomite earth immobilized with a Lewis acidic ionic liquid (e.g., ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can further optimize the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-ethyl-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (e.g., Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines or other reduced forms.

    Substitution: Various substituted benzamides, depending on the specific electrophilic reagent used.

Mechanism of Action

The mechanism of action of 3-amino-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its potential antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. Additionally, its antibacterial effects could result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-ethyl-2-methylbenzamide is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-amino-N-ethyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-12-10(13)8-5-4-6-9(11)7(8)2/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVFAXWZLAMAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C(=CC=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588273
Record name 3-Amino-N-ethyl-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926198-75-6
Record name 3-Amino-N-ethyl-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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